Mal-PEG4-VA
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Overview
Description
Mal-PEG4-VA, also known as Maleimide-PEG4-Vinyl Acetate, is a noncleavable antibody-drug conjugate linker. It features a maleimide group and is utilized in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it serves as a linker between an antibody and a cytotoxic drug, ensuring the drug is delivered specifically to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-VA involves the reaction of maleimide with polyethylene glycol (PEG) and vinyl acetate. The process typically includes the following steps:
Activation of PEG: PEG is activated by reacting it with a suitable activating agent, such as succinic anhydride, to introduce reactive groups.
Coupling with Maleimide: The activated PEG is then reacted with maleimide to form Mal-PEG.
Introduction of Vinyl Acetate: Finally, vinyl acetate is introduced to the Mal-PEG to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade activating agents.
Continuous Coupling Process: The activated PEG is continuously reacted with maleimide in a controlled environment to ensure consistency.
Final Product Formation: Vinyl acetate is introduced in a controlled manner to form the final product, this compound.
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-VA undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in proteins, forming stable thioether bonds.
Addition Reactions: The vinyl acetate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the vinyl acetate group.
Major Products Formed
The major products formed from these reactions include:
Thioether Bonds: Formed when the maleimide group reacts with thiol groups.
Addition Products: Formed when the vinyl acetate group reacts with nucleophiles.
Scientific Research Applications
Mal-PEG4-VA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of drug delivery systems and medical devices
Mechanism of Action
Mal-PEG4-VA exerts its effects through its functional groups:
Maleimide Group: Reacts with thiol groups in proteins, forming stable thioether bonds. This reaction is crucial in the formation of antibody-drug conjugates.
Vinyl Acetate Group: Participates in addition reactions with nucleophiles, enhancing the compound’s versatility in various applications
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-Val-Cit-PAB-PNP: A cleavable ADC linker that can be cleaved by Cathepsin B.
Mal-PEG4-VA-PBD: A drug-linker conjugate for ADCs, consisting of the antitumor antibiotic Pyrrolobenzodiazepine linked via this compound.
Uniqueness
This compound is unique due to its noncleavable nature, which provides stability to the antibody-drug conjugates. This stability ensures that the cytotoxic drug is delivered specifically to the target cells, reducing systemic toxicity and enhancing therapeutic efficacy .
Biological Activity
Mal-PEG4-VA (Maleimide-Polyethylene Glycol 4-Valeric Acid) is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its unique structure, which includes a maleimide group, allows for the formation of stable thioether bonds with cysteine residues on antibodies, facilitating targeted delivery of cytotoxic drugs to cancer cells. This article explores the biological activity of this compound, including its efficacy in various preclinical models, mechanisms of action, and comparative studies with other linkers.
Molecular Characteristics:
- Molecular Formula: C26H42N4O11
- Molecular Weight: 586.63 g/mol
- CAS Number: 1800456-31-8
This compound is classified as a non-cleavable linker, which means that once it forms a bond with the antibody, it does not release the drug payload under physiological conditions. This property is crucial for maintaining the stability and efficacy of ADCs during circulation in the bloodstream.
This compound functions by enabling the conjugation of cytotoxic agents to antibodies through a stable thioether bond. This conjugation allows for selective targeting of cancer cells while minimizing damage to healthy tissues. The maleimide group reacts specifically with free thiol groups on antibodies, allowing for precise attachment without significant loss of antibody functionality.
Preclinical Studies
-
In Vivo Efficacy:
- In a study utilizing HCT116 colon tumor xenografts, ADCs incorporating this compound demonstrated significant anti-tumor activity compared to controls. The study reported tumor regression in treated groups at doses ranging from 1 to 5 mg/kg, with complete regression observed in some cases .
- Another study highlighted that ADCs using this compound exhibited improved solubility and maintained therapeutic efficacy without increasing toxicity profiles in vivo .
- Comparative Studies:
Case Studies
Safety Profile
The safety profile of this compound has been assessed in various animal models. Notably, studies indicated that ADCs constructed with this linker did not exhibit significant acute toxicity at therapeutic doses. Long-term studies are necessary to fully understand chronic effects and potential immunogenic responses.
Properties
Molecular Formula |
C26H42N4O11 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37)/t19-,24-/m0/s1 |
InChI Key |
JQKQDAYKTXEJOZ-CYFREDJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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